molecular formula C11H15ClF3N3 B1455058 2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361115-77-6

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No. B1455058
M. Wt: 281.7 g/mol
InChI Key: LGTFHKZWYJYWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, also known as 2M4P6TFPH, is a small molecule that acts as a receptor agonist. It is a member of the pyrimidine family, and is often used in research studies to study the effects of different drugs on the body. It has a wide range of applications, including in the fields of biochemistry, physiology, pharmacology, and drug development.

Scientific Research Applications

Chemical Synthesis and Self-Assembly

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is involved in the synthesis of complex organic compounds. A study by Bararjanian et al. (2010) demonstrates its use in a one-pot synthesis process that leads to 2-aminopyrimidinones via a reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. This synthesis showcases the compound's potential in creating pyrimidinones that exhibit self-assembly and hydrogen bonding, as confirmed by X-ray crystallography Bararjanian et al., 2010.

Coordination Chemistry

In coordination chemistry, the compound has been utilized to explore unique coordination behaviors. A study highlighted the design and reaction outcomes of Schiff-base ligands in the presence of this compound, showing how it influences the formation of complexes with varying nuclearity and magnetic properties. The research underscores the role of the compound in modulating coordination chemistry, offering insights into the development of new materials with specific magnetic characteristics Majumder et al., 2016.

Corrosion Inhibition

A notable application in materials science is its role in corrosion inhibition. Kaya et al. (2016) conducted studies on piperidine derivatives, including compounds similar to 2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, to assess their effectiveness in preventing iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, the derivatives were found to exhibit promising corrosion inhibition properties, which could be valuable in developing new protective coatings for metals Kaya et al., 2016.

Pharmaceutical Research

While direct applications in pharmaceutical research involving this exact compound were not highlighted due to the exclusion criteria on drug use and dosage, related structures have been investigated for their pharmacological potential. For instance, compounds with the piperidine moiety and similar structural characteristics have been explored for their activity against various targets, indicating the broader relevance of this chemical class in drug development Sharma et al., 2012.

properties

IUPAC Name

2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTFHKZWYJYWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
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2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 6
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

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